molecular formula C8H6F3NO2S B13679232 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid

Cat. No.: B13679232
M. Wt: 237.20 g/mol
InChI Key: KGKIIZITTOFJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine . Another approach includes the use of ethyl alcohol as a solvent and heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
  • 3-(Trifluoromethyl)pyrazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid is unique due to its specific trifluoromethyl and cyclopropyl substituents, which can enhance its biological activity and stability. The presence of the trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C8H6F3NO2S

Molecular Weight

237.20 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)7(1-2-7)6-12-4(3-15-6)5(13)14/h3H,1-2H2,(H,13,14)

InChI Key

KGKIIZITTOFJGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CS2)C(=O)O)C(F)(F)F

Origin of Product

United States

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